molecular formula C8H17BO3 B182112 2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1126-93-8

2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B182112
CAS No.: 1126-93-8
M. Wt: 172.03 g/mol
InChI Key: AWCHCIVACATJJS-UHFFFAOYSA-N
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Description

2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: is an organoboron compound widely used in organic synthesis. It is known for its role as a boronic ester, which makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds. The compound is characterized by its colorless to almost colorless clear liquid appearance and is highly flammable .

Scientific Research Applications

2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has diverse applications in scientific research:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

    Material Science: Utilized in the creation of novel materials with unique properties.

    Catalysis: Acts as a ligand in catalytic processes, enhancing reaction efficiency.

Safety and Hazards

2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is classified as a highly flammable liquid and vapor . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces, and using explosion-proof electrical, ventilating, lighting, and equipment .

Biochemical Analysis

Biochemical Properties

It is known that boronic acids and their derivatives, such as this compound, are often used in organic synthesis, particularly in Suzuki coupling reactions . These reactions involve the interaction of the boronic acid or its derivative with a variety of enzymes and proteins, although the specific interactions of 2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have not been detailed.

Molecular Mechanism

It is known that boronic acids and their derivatives can form reversible covalent complexes with proteins and other biomolecules, which can lead to changes in their activity

Temporal Effects in Laboratory Settings

It is known to be moisture sensitive , suggesting that it may degrade in the presence of water.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized through the reaction of pinacol with boron trichloride, followed by the addition of ethanol. The reaction typically occurs under an inert atmosphere to prevent moisture interference, as the compound is moisture-sensitive .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often exceeding 97% .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: 2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its ethoxy group, which influences its reactivity and solubility. Compared to 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, the ethoxy derivative may exhibit different reactivity patterns in certain reactions. Vinylboronic acid pinacol ester and 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole have distinct functional groups that confer unique properties and applications .

Properties

IUPAC Name

2-ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17BO3/c1-6-10-9-11-7(2,3)8(4,5)12-9/h6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCHCIVACATJJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60508219
Record name 2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60508219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1126-93-8
Record name 2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60508219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main reaction described in the research paper involving 2-ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

A1: The research paper "" focuses on the reaction of this compound with various alkanolamines. The researchers investigated how different alkanolamines, with varying substituents on the nitrogen atom and different chain lengths, react with this compound. []

Q2: How did the researchers characterize the products formed in these reactions?

A2: The products resulting from the reaction between this compound and alkanolamines were characterized using various techniques. These include elemental analysis to determine the elemental composition, infrared (IR) spectroscopy to identify functional groups, 1H Nuclear Magnetic Resonance (NMR) spectroscopy to analyze the proton environments within the molecules, refractive index measurements, and molecular weight determination. [] This multi-faceted approach provided a comprehensive understanding of the chemical structures of the newly formed compounds.

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